molecular formula C17H17N3O4 B1599867 N,N'-Bis(benzyloxycarbonyl)guanidine CAS No. 10065-79-9

N,N'-Bis(benzyloxycarbonyl)guanidine

Cat. No.: B1599867
CAS No.: 10065-79-9
M. Wt: 327.33 g/mol
InChI Key: WUPOXNUSSFCSGV-UHFFFAOYSA-N
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Description

N,N’-Bis(benzyloxycarbonyl)guanidine is an organic compound with the molecular formula C17H17N3O4. It is a derivative of guanidine, featuring two benzyloxycarbonyl (Cbz) protecting groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(benzyloxycarbonyl)guanidine can be synthesized through the reaction of guanidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(benzyloxycarbonyl)guanidine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(benzyloxycarbonyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N’-Bis(benzyloxycarbonyl)guanidine has several applications in scientific research:

    Chemistry: Used as a protecting group for guanidine in organic synthesis, facilitating the preparation of complex molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.

    Industry: Employed in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Comparison: N,N’-Bis(benzyloxycarbonyl)guanidine is unique due to its dual benzyloxycarbonyl protecting groups, which provide enhanced stability and selectivity in synthetic applications. Compared to other guanidine derivatives, it offers greater versatility in multi-step synthesis and is particularly useful in the preparation of complex molecules .

Properties

CAS No.

10065-79-9

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate

InChI

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)

InChI Key

WUPOXNUSSFCSGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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